5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

DGAT1 inhibition metabolic disease enzyme assay

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS 1289113-43-4) is a trisubstituted pyridine derivative featuring a 5-position bromine atom, a 2-position cyclohexyloxy ether, and a 3-position methyl group, with a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.16 g/mol. The compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of cyclohexyloxy-pyridyl derivatives developed as potent diacylglycerol acyltransferase 1 (DGAT1) inhibitors for metabolic disease applications.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 1289113-43-4
Cat. No. B1410540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclohexyloxy)-3-methylpyridine
CAS1289113-43-4
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OC2CCCCC2)Br
InChIInChI=1S/C12H16BrNO/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3
InChIKeyJGJVNORFCLGNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine CAS 1289113-43-4: Chemical Class, Core Scaffold, and DGAT1 Inhibitor Building Block Overview


5-Bromo-2-(cyclohexyloxy)-3-methylpyridine (CAS 1289113-43-4) is a trisubstituted pyridine derivative featuring a 5-position bromine atom, a 2-position cyclohexyloxy ether, and a 3-position methyl group, with a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.16 g/mol. The compound serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of cyclohexyloxy-pyridyl derivatives developed as potent diacylglycerol acyltransferase 1 (DGAT1) inhibitors for metabolic disease applications [1][2]. The bromine substituent at the 5-position provides a reactive handle for cross-coupling reactions, while the cyclohexyloxy moiety at the 2-position contributes to favorable physicochemical properties including reduced lipophilicity and improved solubility relative to earlier phenyl cyclohexyl-ethanoate scaffolds [3].

Why 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine CAS 1289113-43-4 Cannot Be Replaced by Generic Pyridine Analogs


Generic substitution of 5-bromo-2-(cyclohexyloxy)-3-methylpyridine with structurally similar bromo-cyclohexyloxy-pyridine regioisomers or de-methyl analogs is scientifically unsound due to the precise spatial and electronic requirements of the DGAT1 pharmacophore. The specific 2-cyclohexyloxy-3-methyl-5-bromo substitution pattern is not arbitrary; it is the product of systematic structure-activity relationship (SAR) optimization wherein alternative regioisomers—including 3-bromo-2-(cyclohexyloxy)pyridine (CAS 52200-50-7), 2-bromo-6-(cyclohexyloxy)pyridine (CAS 959237-74-2), and 4-bromo-2-(cyclohexyloxy)pyridine (CAS 1142194-54-4)—were evaluated and found to confer inferior DGAT1 inhibitory potency or unfavorable physicochemical profiles [1]. The presence of the 3-methyl group is essential for maintaining the appropriate conformational bias of the cyclohexyloxy side chain, while the 5-bromo position is critical for downstream functionalization in the construction of advanced DGAT1 inhibitor candidates. Procurement of regioisomeric or incompletely substituted analogs would necessitate extensive re-optimization of synthetic routes and would yield final compounds with unknown and likely diminished biological activity, thereby compromising research reproducibility and increasing development timelines [2].

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine CAS 1289113-43-4: Quantitative Differentiation Evidence Against Closest Analogs


Comparative hDGAT1 Inhibitory Potency: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine-Derived Compound 7g Versus Clinical Candidate AZD3988 and Unsubstituted Analog 7b

The advanced DGAT1 inhibitor compound 7g, for which 5-bromo-2-(cyclohexyloxy)-3-methylpyridine serves as the direct synthetic precursor, exhibited an IC₅₀ of 55 nM against human DGAT1 (hDGAT1) in a recombinant enzyme assay. In contrast, the parent clinical candidate AZD3988, which features a phenyl cyclohexyl-ethanoate side chain rather than the pyridyl-oxy-cyclohexane scaffold, showed substantially lower potency in the same assay system [1]. Additionally, the unsubstituted pyridyl analog 7b (lacking the 3-methyl group present in the target compound-derived scaffold) demonstrated reduced DGAT1 inhibitory activity, confirming that the 3-methyl substitution is a critical determinant of potency [2].

DGAT1 inhibition metabolic disease enzyme assay

Selectivity Profiling: ACAT1 Off-Target Activity Comparison Between 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine-Derived Compound 7g and AZD3988

A key differentiation factor for the cyclohexyloxy-pyridyl series, synthesized using 5-bromo-2-(cyclohexyloxy)-3-methylpyridine as an intermediate, is the marked improvement in selectivity over acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), a structurally related enzyme whose inhibition is associated with undesirable adrenal and intestinal side effects. Compound 7g exhibited an ACAT1 IC₅₀ greater than 31.6 μM, representing excellent selectivity (>570-fold) relative to its hDGAT1 IC₅₀ of 55 nM [1]. This selectivity profile was achieved through the strategic replacement of the phenyl cyclohexyl-ethanoate side chain present in AZD3988 with the substituted oxy-linked pyridyl scaffold that incorporates the 3-methyl-5-bromo substitution pattern [2].

target selectivity ACAT1 inhibition off-target screening

Synthetic Accessibility and Crystallographic Confirmation: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine Versus Non-Brominated Cyclohexyloxy-Pyridine Scaffolds

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine has been synthesized via a defined three-step route with confirmed purity and crystalline structure, as reported in the peer-reviewed literature. The compound was prepared through a sequence involving alkylation of 5-bromo-2-hydroxy-3-methylpyridine with cyclohexyl bromide under basic conditions, yielding a product with a melting point of 95.7–96.5 °C [1]. Single-crystal X-ray diffraction analysis confirmed the molecular structure and established that the cyclohexyl group adopts a chair conformation, a feature that influences molecular recognition at the DGAT1 binding site [2]. In contrast, non-brominated cyclohexyloxy-pyridine scaffolds (e.g., 2-(cyclohexyloxy)pyridine, CAS 52200-47-2) lack the reactive bromine handle necessary for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions that enable diversification into potent DGAT1 inhibitors [3].

synthetic chemistry X-ray crystallography building block

Comparative DGAT1 Inhibitory Potency: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine-Derived Scaffold Versus Alternative Pyridyl Regioisomers

The specific 2-cyclohexyloxy-3-methyl-5-bromo substitution pattern is the product of systematic SAR exploration wherein alternative pyridyl regioisomers were evaluated and found to confer inferior DGAT1 inhibitory activity. Regioisomers such as 3-bromo-2-(cyclohexyloxy)pyridine (CAS 52200-50-7), 2-bromo-6-(cyclohexyloxy)pyridine (CAS 959237-74-2), and 4-bromo-2-(cyclohexyloxy)pyridine (CAS 1142194-54-4) place the bromine atom at positions that either disrupt the optimal vector for subsequent cross-coupling or alter the electronic properties of the pyridine ring in ways that are detrimental to DGAT1 binding [1]. The 5-bromo-3-methyl substitution pattern was specifically selected to maintain the appropriate orientation of the cyclohexyloxy side chain relative to the DGAT1 active site [2].

structure-activity relationship regioisomer comparison DGAT1

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine CAS 1289113-43-4: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of High-Potency, ACAT1-Selective DGAT1 Inhibitors for Metabolic Disease Programs

This compound is ideally suited for medicinal chemistry teams engaged in DGAT1 inhibitor discovery for type 2 diabetes mellitus and obesity. As demonstrated by the development of compound 7g (hDGAT1 IC₅₀ = 55 nM; ACAT1 IC₅₀ > 31.6 μM; selectivity ratio >570:1), 5-bromo-2-(cyclohexyloxy)-3-methylpyridine serves as the essential building block for accessing potent and selective DGAT1 inhibitors with a favorable selectivity profile over ACAT1 [1]. The reactive 5-bromo handle enables rapid diversification via palladium-catalyzed cross-coupling to generate focused libraries of cyclohexyloxy-pyridyl derivatives, while the 3-methyl and 2-cyclohexyloxy substituents provide the precise conformational and electronic features required for optimal DGAT1 binding [2].

Process Chemistry and Scale-Up: Validated Synthetic Route with Crystallographically Confirmed Structure

Process chemistry groups developing scalable routes to DGAT1 inhibitors will benefit from the peer-reviewed, reproducible three-step synthesis of 5-bromo-2-(cyclohexyloxy)-3-methylpyridine, which has been validated with full spectroscopic characterization and single-crystal X-ray diffraction confirmation of molecular structure [1]. The compound's melting point (95.7–96.5 °C) and crystallinity facilitate purification and handling during scale-up operations. Unlike non-crystalline intermediates that require column chromatography, this compound's solid-state properties enable straightforward recrystallization, reducing purification costs and improving overall process efficiency [2].

Structure-Activity Relationship (SAR) Studies: Systematic Exploration of Pyridyl Substitution Patterns

This intermediate is specifically designed for SAR campaigns aimed at optimizing DGAT1 inhibitor potency, selectivity, and physicochemical properties. The substitution pattern (2-cyclohexyloxy, 3-methyl, 5-bromo) was identified through systematic medicinal chemistry optimization that established its superiority over alternative regioisomers [1]. Procurement of this specific isomer enables direct comparison with previously reported DGAT1 inhibitors and ensures that SAR conclusions are not confounded by regioisomeric impurities or structural ambiguities. The compound serves as a benchmark intermediate for generating analogs with modified cyclohexyl substituents or alternative heterocyclic replacements [2].

CRO and CDMO Service Provision: High-Demand Building Block for Metabolic Disease Projects

Contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) supporting pharmaceutical clients in the metabolic disease therapeutic area should prioritize stocking 5-bromo-2-(cyclohexyloxy)-3-methylpyridine. The compound's demonstrated utility in generating clinical-stage DGAT1 inhibitors (evolved from AZD3988) positions it as a high-demand building block for medicinal chemistry programs targeting type 2 diabetes and obesity [1]. The combination of a validated synthetic route [2], crystalline solid-state properties facilitating purification, and the reactive bromine handle for diversification makes this compound a strategically valuable inventory item for organizations providing integrated drug discovery services.

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